molecular formula C22H27N2NaO5 B1260491 Phenbutazone sodium glycerate CAS No. 34214-49-8

Phenbutazone sodium glycerate

Cat. No.: B1260491
CAS No.: 34214-49-8
M. Wt: 422.4 g/mol
InChI Key: TVGNJNYKOTWAJQ-UHFFFAOYSA-M
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Description

Phenbutazone sodium glycerate is a derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its anti-inflammatory, antipyretic, and analgesic properties. Phenylbutazone was initially introduced for the treatment of rheumatoid arthritis and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenbutazone sodium glycerate involves the reaction of phenylbutazone with sodium glycerate. The process typically requires controlled conditions to ensure the stability and purity of the final product. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to maintain the desired reaction environment .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Phenbutazone sodium glycerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Scientific Research Applications

Phenbutazone sodium glycerate has a wide range of scientific research applications:

Mechanism of Action

Phenbutazone sodium glycerate is compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its glycerate moiety enhances its solubility and bioavailability compared to phenylbutazone .

Comparison with Similar Compounds

  • Phenylbutazone
  • Oxyphenbutazone
  • Indomethacin
  • Rofecoxib

Properties

CAS No.

34214-49-8

Molecular Formula

C22H27N2NaO5

Molecular Weight

422.4 g/mol

IUPAC Name

sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate;propane-1,2,3-triol

InChI

InChI=1S/C19H20N2O2.C3H8O3.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-1-3(6)2-5;/h4-13,22H,2-3,14H2,1H3;3-6H,1-2H2;/q;;+1/p-1

InChI Key

TVGNJNYKOTWAJQ-UHFFFAOYSA-M

SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+]

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+]

Origin of Product

United States

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